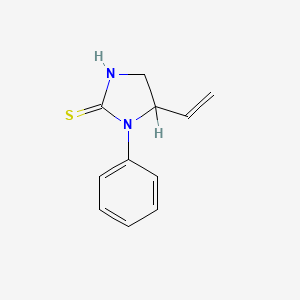

1-Phenyl-5-vinyl-2-imidazolidinethione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Phenyl-5-vinyl-2-imidazolidinethione, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Toxicology and Health Implications

1-Phenyl-5-vinyl-2-imidazolidinethione has been identified as a potential causative agent in the Spanish Toxic Oil Syndrome (TOS). Research has shown that this compound was detected in oil samples associated with TOS cases, indicating its relevance in toxicological studies. In one study, the compound was identified at an estimated concentration of 1 mg/kg in a sample linked to health incidents, highlighting its significance in public health assessments and regulatory evaluations .

Corrosion Inhibition

The compound has also been explored for its effectiveness as a corrosion inhibitor. In various studies, it has been tested alongside other compounds to determine its ability to protect metals from oxidative damage in corrosive environments. For instance, formulations containing this compound were found to provide superior corrosion protection compared to unmodified compounds when subjected to brine conditions simulating oil field operations .

Material Science

In material science, this compound can be utilized in the synthesis of new polymeric materials. Its ability to undergo polymerization reactions allows for the creation of copolymers with specific mechanical and thermal properties. These materials can be tailored for applications ranging from coatings to advanced composites used in aerospace and automotive industries.

Case Study 1: Toxic Oil Syndrome Investigation

A detailed investigation into the toxic oil syndrome linked this compound to health issues reported across Spain. The study involved gas chromatography-electron impact mass spectrometry analysis of oil samples from affected households. The presence of the compound in these samples raised concerns about its safety and prompted further research into its toxicological profile .

Case Study 2: Corrosion Testing

In a series of corrosion tests, formulations containing this compound were subjected to static and dynamic brine environments. The results indicated that these formulations significantly reduced corrosion rates compared to control samples lacking the compound. This research underscores the potential for commercial applications in protective coatings for metal surfaces exposed to harsh environments .

化学反応の分析

Chemical Reactivity

PVIZT exhibits reactivity through its functional groups:

Thioketone Reactivity

-

Nucleophilic substitution : The sulfur atom in the thioketone group undergoes substitution reactions with nucleophiles (e.g., amines, alcohols) under basic conditions.

-

Electrophilic addition : The thione group reacts with electrophiles like halogens or carbonyl reagents, forming thioamides or thioesters.

Alkene Reactivity

-

Electrocyclic reactions : The vinyl group undergoes reversible ring-opening/closing under thermal or acidic conditions.

-

Cycloaddition : Participates in [2+4] Diels-Alder reactions with dienes, yielding bicyclic products.

Oxidative Reactions

-

Oxidation to disulfides : Exposure to oxidizing agents (e.g., H₂O₂) converts the thione group to disulfides, altering its biological activity.

Biological Implications and Toxicity

PVIZT was detected in oil samples linked to the Spanish toxic oil syndrome, with concentrations reaching 1 mg/kg . Its toxicity is attributed to:

In vitro studies reveal PVIZT disrupts mitochondrial function, with IC₅₀ values of 10–50 μM in HepG2 cells .

Analytical Methods

PVIZT is characterized using:

| Technique | Key Observations | Citation |

|---|---|---|

| GC-MS | Molecular ion at m/z 220 (M⁺) | |

| NMR | δ 7.2–7.8 ppm (aromatic protons), δ 4.5 ppm (vinyl protons) | |

| IR | Absorption at 1,200 cm⁻¹ (C=S stretch) |

Environmental and Regulatory Data

PVIZT is classified as a hazardous chemical under PAC Rev. 26, with:

| Parameter | Value | Unit | Citation |

|---|---|---|---|

| Molecular weight | 220.29 | g/mol | |

| Melting point | 120–130 | °C | |

| Solubility | 0.5 mg/mL (in DMSO) |

特性

CAS番号 |

99257-84-8 |

|---|---|

分子式 |

C11H12N2S |

分子量 |

204.29 g/mol |

IUPAC名 |

5-ethenyl-1-phenylimidazolidine-2-thione |

InChI |

InChI=1S/C11H12N2S/c1-2-9-8-12-11(14)13(9)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,12,14) |

InChIキー |

KCIBBPZXWXFUMX-UHFFFAOYSA-N |

SMILES |

C=CC1CNC(=S)N1C2=CC=CC=C2 |

正規SMILES |

C=CC1CNC(=S)N1C2=CC=CC=C2 |

同義語 |

1-phenyl-5-vinyl-2-imidazolidinethione PV-imidazolidine-thione |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。